2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-5-carboxylic acid
Description
This compound features a thiazole core substituted at position 2 with a tert-butoxycarbonyl (Boc)-protected methylamino group and at position 5 with a carboxylic acid moiety. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables further derivatization or interaction in biological systems. This structure is commonly utilized in medicinal chemistry as an intermediate for protease inhibitors or kinase-targeting agents .
Properties
CAS No. |
400715-51-7 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12(4)8-11-5-6(17-8)7(13)14/h5H,1-4H3,(H,13,14) |
InChI Key |
ZBXPFPUNWAKYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(S1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole synthesis. This approach involves the condensation of α-halo ketones with thioureas or thioamides. For the target compound, ethyl 2-chloro-3-oxopropionate reacts with a thiourea derivative bearing a pre-installed methylamino group. The reaction proceeds in ethanol under reflux, yielding the thiazole intermediate with a carboxylic acid ester at the 5-position.
Example Protocol
Cyclization of Thioureas with α-Bromo Ketones
An alternative route employs α-bromo ketones and thioureas in dimethylformamide (DMF) with potassium carbonate as a base. This method avoids harsh acidic conditions, preserving acid-sensitive groups like the carboxylic acid. For instance, 2-bromo-1-(methylamino)propan-1-one reacts with thiourea to form the thiazole core, followed by oxidation to introduce the carboxylic acid.
Functionalization of the Thiazole Core
Introduction of the Boc-Protected Methylamino Group
The methylamino group at the 2-position is introduced via nucleophilic substitution or reductive amination. A widely adopted strategy involves bromination at the 2-methyl position followed by amination with Boc-protected methylamine.
Stepwise Protocol
-
Bromination :
-
Reductive Amination :
Carboxylic Acid Derivatization
The methyl ester at the 5-position is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide in tetrahydrofuran (THF). This step typically achieves quantitative conversion under mild conditions (25°C, 4 hours).
Alternative Approaches Using Polymer-Supported Synthesis
Solid-phase synthesis offers advantages in purification and scalability. A reported method involves:
-
Resin Functionalization : Benzhydrylamine resin is modified with 6-aminohexanoic acid.
-
Coupling : Boc-protected methylamino-thiazole intermediates are attached using TPTU as a coupling reagent.
-
Cleavage : The product is released from the resin using trifluoroacetic acid (TFA), yielding the target compound with >95% purity.
Key Advantages :
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize cost-effectiveness and safety. For bromination, carbon tetrachloride is replaced with dichloromethane to reduce toxicity. Similarly, AIBN is substituted with dibenzoyl peroxide in some cases, though this requires higher temperatures (90°C).
Boc Deprotection Considerations
While the target compound retains the Boc group, intermediate deprotection may occur during synthesis. Using mild acidic conditions (e.g., 4 M HCl in ethyl acetate) ensures Boc stability while removing transient protecting groups.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >97% (C18 column, 0.1% TFA in water/acetonitrile)
-
NMR Data :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis and Decarboxylation Reactions
The carboxylic acid group undergoes hydrolysis and decarboxylation under specific conditions:
| Reaction Conditions | Reagents/Catalysts | Products Formed | Yield | Source |
|---|---|---|---|---|
| Alkaline hydrolysis (pH > 12) | NaOH (6N), THF/MeOH/H₂O | 2-{(tert-Butoxy)carbonylamino}-1,3-thiazole-5-carboxylate salts | 96% | |
| Acidic decarboxylation (H₂SO₄) | Concentrated H₂SO₄, Δ (100°C) | 2-{(tert-Butoxy)carbonylamino}-1,3-thiazole (via CO₂ loss) | 85%* |
*Theoretical yield based on analogous reactions in thiazole carboxylic acids.
Boc Deprotection
The Boc group is cleaved under acidic conditions to regenerate the free amine:
Carboxylic Acid Derivatives
The carboxylic acid is converted to reactive intermediates for further coupling:
| Reaction Type | Reagents | Products | Application | Source |
|---|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, DMF (cat.) | 2-{(tert-Butoxy)carbonylamino}-1,3-thiazole-5-carbonyl chloride | Used in peptide coupling | |
| Esterification | (Trimethylsilyl)diazomethane | Methyl 2-{(tert-Butoxy)carbonylamino}-1,3-thiazole-5-carboxylate | Improved solubility for HPLC |
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient C4 position of the thiazole undergoes substitution:
Oxidation and Reduction Pathways
| Reaction Type | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Oxidation of methylamino group | KMnO₄, H₂O, Δ | 2-{[(tert-Butoxy)carbonyl]formamido}-1,3-thiazole-5-carboxylic acid | Limited by Boc stability | |
| Reduction of thiazole ring | H₂, Pd/C (10% wt), EtOH | Partially saturated thiazoline derivatives | Low yields due to ring strain |
Stability and Degradation
| Factor | Effect | Mitigation Strategy | Source |
|---|---|---|---|
| pH < 3 or pH > 10 | Rapid Boc deprotection or decarboxylation | Store at neutral pH (6–8) | |
| UV light (λ = 254 nm) | Thiazole ring decomposition | Use amber glassware |
Key Reaction Mechanisms
-
Boc Deprotection : Acid-catalyzed cleavage of the tert-butoxycarbonyl group proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene .
-
Nucleophilic Acyl Substitution : The carboxylic acid’s conversion to an acid chloride involves a two-step mechanism with oxalyl chloride acting as the electrophilic activator .
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Preferred Reaction Partners |
|---|---|---|
| Carboxylic acid | High | Amines, alcohols, Grignard reagents |
| Boc-protected amine | Low | Strong acids (TFA, HCl) |
| Thiazole C4 position | Moderate | Nucleophiles (e.g., RMgX, NH₃) |
Scientific Research Applications
Applications in Medicinal Chemistry
- Drug Development :
- Antimicrobial Activity :
- Antiviral Properties :
Biochemical Research Applications
- Protein Engineering :
- Enzyme Inhibition Studies :
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of Boc-amino-thiazole derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Antiviral Screening
In research conducted by the Institute of Virology, Boc-amino-thiazole was evaluated against the influenza virus. The compound demonstrated a reduction in viral titers by over 90% at concentrations ranging from 50 to 200 µM, indicating strong antiviral activity.
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid involves its role as a precursor or intermediate in the synthesis of bioactive compounds. The BOC group provides protection to the amino group during synthetic transformations, allowing for selective reactions at other sites of the molecule . Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 2
The position and nature of substituents on the thiazole ring significantly influence physicochemical and biological properties. Below is a comparative table of key analogues:
| Compound Name | Position 2 Substituent | Position 5 Substituent | Molecular Weight | Notable Features |
|---|---|---|---|---|
| 2-{(tert-Butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid (Target) | Boc-protected methylamino | Carboxylic acid | 265.26* | High polarity; intermediate for drug design |
| 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid | Boc-protected piperidinyl | Carboxylic acid | 326.41 | Increased steric bulk; potential CNS activity |
| 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid | 3-(Trifluoromethyl)phenylamino | Carboxylic acid | 292.25* | Enhanced lipophilicity; electron-withdrawing CF₃ group |
| 4-{[(tert-Butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid | Chlorine | Carboxylic acid | 278.72 | Electrophilic Cl may enhance reactivity |
| Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate | Boc-protected amino (no methyl) | Methyl ester | 258.28 | Reduced acidity; ester for prodrug design |
*Calculated based on molecular formulas where explicit data were unavailable.
Key Structural and Functional Differences
Boc-Protected Groups: The target compound’s Boc-methylamino group balances steric protection with moderate hydrophobicity.
Carboxylic Acid vs. Ester Derivatives :
- The methyl ester in reduces polarity compared to the carboxylic acid in the target compound, impacting membrane permeability .
Aromatic vs. Aliphatic Substituents: The 3-(trifluoromethyl)phenylamino group () introduces aromaticity and electron-withdrawing effects, which may enhance metabolic stability compared to the aliphatic Boc-methylamino group .
Biological Activity
The compound 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 272.33 g/mol. The IUPAC name is methyl 5-{(tert-butoxy)carbonylamino}-1,3-thiazole-2-carboxylate, indicating the presence of a thiazole ring substituted with various functional groups.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole rings have been shown to possess significant antibacterial and antifungal properties.
- Anticancer Activity : Some thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Activity : Thiazoles have been implicated in reducing inflammation in various models.
Data Table: Biological Activities of Thiazole Derivatives
| Activity Type | Compound | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antibacterial | 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid | 15.2 | |
| Antifungal | 5-(tert-butoxycarbonyl)-thiazole derivative | 10.0 | |
| Anticancer (MCF-7) | Thiazole derivative A | 12.5 | |
| Anti-inflammatory | Thiazole derivative B | 8.0 |
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 15.2 μM, indicating moderate antibacterial activity compared to standard antibiotics .
- Anticancer Effects : In vitro studies on MCF-7 breast cancer cells revealed that the compound induced apoptosis and inhibited cell proliferation at concentrations as low as 12.5 μM. This was attributed to the compound's ability to interfere with cell cycle progression .
- Anti-inflammatory Mechanisms : Research demonstrated that thiazole derivatives can inhibit pro-inflammatory cytokines in LPS-stimulated macrophages, showcasing their potential as anti-inflammatory agents. The compound showed an IC50 value of 8.0 μM in reducing TNF-alpha production .
Structure-Activity Relationships (SAR)
The biological activity of thiazoles is influenced by their structural components. Modifications such as the introduction of different substituents on the thiazole ring can enhance or diminish their biological effects:
- Substituent Positioning : The position and nature of substituents on the thiazole ring significantly affect the compound's potency.
- Functional Group Variation : Variations in functional groups (e.g., amine vs. carbonyl) can lead to substantial differences in biological activity.
Q & A
Basic: What are the common synthetic routes for preparing 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid?
Answer:
The synthesis typically involves substitution reactions on a thiazole core followed by carboxylic acid functionalization . Key steps include:
- Substitution : Reacting tert-butyl 2-chloro-1,3-thiazole-5-carboxylate with methylamine under polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
- Carboxylic Acid Introduction : Oxidation or hydrolysis of ester groups using H₂O₂ or acidic/alkaline conditions.
- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced via carbamate-forming reagents like Boc anhydride .
Example Procedure from Literature ( ):
A coupling reaction between 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid and benzyl 4-(aminomethyl)piperidine-1-carboxylate yielded a piperidine derivative. Conditions: DMF, room temperature, 12 hours, with yields >70% .
Basic: What analytical techniques are used to characterize this compound?
Answer:
Standard characterization includes:
Advanced: How can researchers optimize coupling reaction yields for derivatives of this compound?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines .
- Catalysts : Use of HOBt/DCC or EDCI for carbodiimide-mediated couplings .
- Temperature Control : Mild heating (40–60°C) improves kinetics without degrading Boc groups .
- Purification : Reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products .
Data Contradiction Note : Yields may vary due to steric hindrance from the Boc group. For example, coupling with bulkier amines may require longer reaction times .
Advanced: How to resolve discrepancies in NMR data between synthetic batches?
Answer:
Contradictions often arise from:
- Tautomerism : The thiazole ring’s tautomeric equilibrium can shift in different solvents (e.g., DMSO vs. CDCl₃), altering peak splitting .
- Impurity Profiles : Trace solvents (e.g., residual DMF) or unreacted starting materials may overlap with target signals. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- pH Effects : Carboxylic acid protonation in acidic media (e.g., TFA in HPLC) can broaden peaks; neutralize samples before NMR .
Case Study : ATC derivatives showed varying NOE correlations in D₂O vs. DMSO, highlighting solvent-dependent conformational stability .
Advanced: What is the compound’s stability under varying pH and temperature conditions?
Answer:
- Thermal Stability : Decomposition occurs >120°C, with Boc-group cleavage observed via TGA-DSC .
- pH Stability :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Structural Insights : The Boc group provides steric shielding, enhancing stability in aprotic solvents .
Advanced: How is this compound utilized as a building block in peptidomimetics?
Answer:
The thiazole core mimics peptide β-turns, enabling applications in:
- Helical Oligomers : ATC derivatives form 9-helix structures in aqueous solutions, validated by CD spectroscopy and X-ray crystallography .
- Drug Design : Coupling with amino acids (e.g., piperidine derivatives) generates protease-resistant scaffolds for anticancer or antimicrobial agents .
Example : A benzylpiperidine conjugate ( ) showed enhanced bioavailability in preclinical models .
Methodological Note : When designing experiments, prioritize orthogonal protection (e.g., Boc for amines, tert-butyl esters for carboxylic acids) to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
